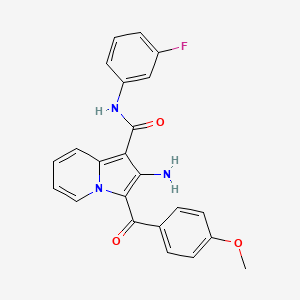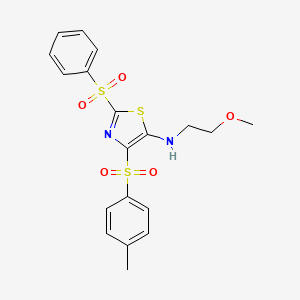
2-amino-N-(3-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-N-(3-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide (AFMBI) is a novel synthetic molecule that has recently been studied for its potential therapeutic applications. AFMBI is a heterocyclic compound derived from indolizine and carboxamide and has an aromatic ring with a fluorine atom attached. It has been studied for its potential to act as an inhibitor of the enzyme acetyl-CoA carboxylase (ACC), which plays an important role in the regulation of fatty acid metabolism. In addition, AFMBI has been found to have anti-inflammatory, antioxidant, and anti-cancer activities.
科学的研究の応用
2-amino-N-(3-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide has been studied for its potential therapeutic applications in a variety of diseases. It has been found to have anti-inflammatory, antioxidant, and anti-cancer activities. In addition, this compound has been studied for its potential to inhibit the enzyme acetyl-CoA carboxylase (ACC), which plays an important role in the regulation of fatty acid metabolism.
作用機序
The mechanism of action of 2-amino-N-(3-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide is not yet fully understood. However, it is believed that the molecule binds to ACC and inhibits its activity, thus preventing the conversion of acetyl-CoA to malonyl-CoA, which is necessary for fatty acid synthesis. In addition, this compound has been found to have anti-inflammatory, antioxidant, and anti-cancer activities, which may be due to its ability to inhibit the activity of other enzymes involved in these processes.
Biochemical and Physiological Effects
This compound has been found to inhibit the enzyme acetyl-CoA carboxylase, which plays an important role in the regulation of fatty acid metabolism. In addition, this compound has been found to have anti-inflammatory, antioxidant, and anti-cancer activities. It has also been found to have a protective effect against oxidative stress, which can lead to cell damage and disease.
実験室実験の利点と制限
The main advantage of using 2-amino-N-(3-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide in lab experiments is its ability to inhibit the enzyme acetyl-CoA carboxylase, which is necessary for fatty acid synthesis. In addition, this compound has been found to have anti-inflammatory, antioxidant, and anti-cancer activities, which may be useful in the study of these diseases. However, there are some limitations to using this compound in lab experiments. For example, the molecule is not very stable and can degrade over time, which can affect the accuracy of the results. In addition, the effects of this compound may vary depending on the concentration and duration of exposure.
将来の方向性
The potential therapeutic applications of 2-amino-N-(3-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide are still being explored, and there are many possible future directions for research. One potential area of research is to investigate the effects of this compound on other enzymes involved in fatty acid metabolism, such as fatty acid synthase and fatty acid desaturase. In addition, the anti-inflammatory, antioxidant, and anti-cancer activities of this compound could be further studied in order to better understand its potential therapeutic applications. Finally, further research could be conducted to investigate the potential side effects of this compound and to develop more efficient and stable methods of synthesizing the molecule.
合成法
2-amino-N-(3-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide can be synthesized by the condensation of 4-methoxybenzoyl chloride and 3-fluoroaniline in the presence of a base such as pyridine. The reaction is carried out in an inert atmosphere at a temperature of 90-100°C. The product is then purified by column chromatography and crystallized from methanol.
特性
IUPAC Name |
2-amino-N-(3-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O3/c1-30-17-10-8-14(9-11-17)22(28)21-20(25)19(18-7-2-3-12-27(18)21)23(29)26-16-6-4-5-15(24)13-16/h2-13H,25H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBCFEBIWWZYQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC(=CC=C4)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4,6-trimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B6523375.png)
![4-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B6523379.png)
![2,5-difluoro-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B6523384.png)
![N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B6523389.png)
![4-chloro-N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B6523391.png)
![2,4,6-trimethyl-N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B6523393.png)
![3,4-difluoro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzamide](/img/structure/B6523403.png)
![N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-2,4,5-trimethylbenzene-1-sulfonamide](/img/structure/B6523407.png)
![4-fluoro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide](/img/structure/B6523411.png)
![N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-3-methylbenzene-1-sulfonamide](/img/structure/B6523428.png)
![4-ethoxy-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide](/img/structure/B6523430.png)


![2-(benzenesulfonyl)-4-(4-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-1,3-thiazol-5-amine](/img/structure/B6523457.png)